(R)-3-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride
Description
Comparison with Nornicotine
Nornicotine (3-[(2S)-pyrrolidin-2-yl]pyridine ), a tobacco alkaloid, shares the pyrrolidine-pyridine backbone but lacks the methylene group and exhibits S-configuration . The absence of the methylene spacer in nornicotine reduces steric bulk, enhancing its affinity for nicotinic acetylcholine receptors compared to the title compound.
Comparison with Anabasine
Anabasine (3-(piperidin-2-yl)pyridine ) replaces the pyrrolidine ring with a piperidine (six-membered) ring, increasing conformational flexibility. The larger ring size alters hydrogen-bonding potential and lipophilicity, impacting bioavailability.
Comparison with 3-(Pyrrolidin-3-ylmethyl)pyridine Dihydrochloride
This structural isomer positions the methylene group at the pyrrolidine’s third carbon, shifting the nitrogen’s spatial orientation relative to the pyridine ring. The 3-ylmethyl substitution disrupts the chiral center’s influence on receptor binding, demonstrating the critical role of substitution patterns in bioactivity.
Table 2: Structural Comparison of Pyrrolidine-Pyridine Derivatives
| Compound | Ring Size | Substituent Position | Configuration | Molecular Formula |
|---|---|---|---|---|
| (R)-3-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride | 5-membered | 2-ylmethyl | R | C₉H₁₄Cl₂N₂ |
| Nornicotine | 5-membered | 2-yl | S | C₉H₁₂N₂ |
| Anabasine | 6-membered | 2-yl | R/S | C₁₀H₁₄N₂ |
| 3-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride | 5-membered | 3-ylmethyl | - | C₁₀H₁₆Cl₂N₂ |
Properties
Molecular Formula |
C10H16Cl2N2 |
|---|---|
Molecular Weight |
235.15 g/mol |
IUPAC Name |
3-[[(2R)-pyrrolidin-2-yl]methyl]pyridine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-3-9(8-11-5-1)7-10-4-2-6-12-10;;/h1,3,5,8,10,12H,2,4,6-7H2;2*1H/t10-;;/m1../s1 |
InChI Key |
SNVVKNGYBOQTCB-YQFADDPSSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)CC2=CN=CC=C2.Cl.Cl |
Canonical SMILES |
C1CC(NC1)CC2=CN=CC=C2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Chiral Auxiliary Installation : (R)-4-Benzyl-2-oxazolidinone is coupled with pyrrolidine-2-carboxylic acid using DCC/HOBt, forming a diastereomerically pure intermediate.
-
Aldol Condensation : The enolate of the oxazolidinone intermediate reacts with 3-pyridinecarboxaldehyde at −78°C using lithium bis(trimethylsilyl)amide (LHMDS) as a base.
-
Auxiliary Removal : Hydrolysis with LiOH/H₂O₂ followed by reductive removal of the benzyl group via hydrogenation yields (R)-3-(pyrrolidin-2-ylmethyl)pyridine.
-
Salt Formation : Treatment with HCl in tetrahydrofuran (THF) precipitates the dihydrochloride salt (mp: 233–236°C, purity >99% by HPLC).
Table 1: Reaction Conditions for Evans Method
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Auxiliary Coupling | DCC, HOBt, CH₂Cl₂, 0°C→RT | 85% | 98.5% |
| Aldol Condensation | LHMDS, THF, −78°C, 3-pyridinecarboxaldehyde | 67% | 97.8% |
| Salt Formation | HCl/THF, RT, 12 h | 95% | 99.2% |
Catalytic Hydrogenation of Proline Derivatives
A scalable industrial approach involves hydrogenating 2-methylpyrroline precursors. As detailed in WO2008137087A1, enantioselective hydrogenation using Pt/C in ethanol/methanol (3:1 v/v) achieves 73% yield with 92% enantiomeric excess (ee).
Procedure:
-
Substrate Preparation : 3-(Pyridin-3-yl)propenoic acid is condensed with (R)-prolinol using EDC/HCl, forming a vinylogous amide.
-
Hydrogenation : The substrate is hydrogenated under 50 psi H₂ with 5% Pt/C at 25°C for 24 h, affording (R)-3-(pyrrolidin-2-ylmethyl)pyridine.
-
Acidification : The free base is treated with 2 equiv HCl in iPrOH, yielding the dihydrochloride salt (mp: 215–218°C).
Table 2: Hydrogenation Optimization Data
| Catalyst | Solvent | Temperature | H₂ Pressure | ee (%) | Yield |
|---|---|---|---|---|---|
| Pt/C (5%) | EtOH/MeOH 3:1 | 25°C | 50 psi | 92 | 73% |
| Rh/Al₂O₃ | THF | 40°C | 30 psi | 78 | 65% |
Asymmetric Organocatalytic Aldol Reaction
A novel organocatalytic route reported in Beilstein J. Org. Chem. utilizes L-proline-derived catalysts for constructing the pyrrolidine scaffold.
Methodology:
-
Aldol Reaction : 3-Pyridinecarboxaldehyde reacts with nitroethane in the presence of (S)-proline (20 mol%) in DMSO/H₂O, forming a β-nitro alcohol intermediate (dr = 9:1).
-
Cyclization : The nitro group is reduced with Zn/HCl, followed by intramolecular cyclization using POCl₃ to form the pyrrolidine ring.
-
Resolution : Chiral HPLC (Chiralpak IA column) separates enantiomers, with the (R)-isomer isolated in 58% yield.
-
Salt Formation : HCl gas is bubbled into an EtOAc solution of the free base, yielding the dihydrochloride (mp: 240–243°C).
Table 3: Organocatalytic Aldol Performance
| Catalyst | Solvent | dr (syn:anti) | ee (%) | Overall Yield |
|---|---|---|---|---|
| (S)-Proline | DMSO/H₂O | 9:1 | 89 | 58% |
| (R)-Diphenylprolinol | Toluene | 7:1 | 82 | 51% |
Resolution via Diastereomeric Salt Formation
For non-catalytic routes, resolution using L-tartaric acid is effective. A protocol from WO2020225831A1 describes:
-
Racemic Synthesis : 3-(Pyrrolidin-2-ylmethyl)pyridine is synthesized via Friedel-Crafts alkylation of pyridine with pyrrolidine-2-carboxaldehyde.
-
Salt Formation : The racemate is treated with L-tartaric acid in MeOH, yielding diastereomeric salts.
-
Crystallization : Sequential recrystallization from EtOH/H₂O enriches the (R)-enantiomer to 99.5% ee.
-
Dihydrochloride Preparation : The resolved free base is treated with HCl gas in Et₂O.
Table 4: Resolution Efficiency
| Resolution Agent | Solvent | Recrystallizations | ee (%) | Yield |
|---|---|---|---|---|
| L-Tartaric Acid | MeOH/H₂O | 3 | 99.5 | 41% |
| D-DBTA | Acetone | 2 | 98.2 | 37% |
Analytical Characterization
Critical quality attributes for the dihydrochloride salt include:
-
¹H NMR (400 MHz, D₂O): δ 8.45 (d, J = 4.8 Hz, 1H, Py-H), 8.32 (s, 1H, Py-H), 7.89 (d, J = 7.6 Hz, 1H, Py-H), 3.68–3.75 (m, 1H, CH-pyrrolidine), 3.12–3.20 (m, 2H, CH₂-pyridine), 2.95–3.05 (m, 2H, pyrrolidine), 2.30–2.45 (m, 4H, pyrrolidine).
-
HPLC : Purity >99.5% on C18 column (ACN/0.1% TFA gradient, 254 nm).
-
XRPD : Characteristic peaks at 2θ = 4.7°, 12.2°, 19.3°, confirming crystalline form .
Chemical Reactions Analysis
Types of Reactions
®-3-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce pyrrolidine-substituted pyridines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of pyridine derivatives, including (R)-3-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride, as antimicrobial agents. The compound has been evaluated for its efficacy against various bacterial strains, showcasing significant inhibitory effects.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 25 μg/mL | |
| Staphylococcus aureus | 15 μg/mL | |
| Pseudomonas aeruginosa | 30 μg/mL |
Neuropharmacological Effects
The compound has shown promise in neuropharmacology, particularly in the modulation of neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders.
Case Study: Neuroprotective Effects
A study demonstrated that (R)-3-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride significantly reduced neuronal cell death in models of oxidative stress, indicating its potential as a neuroprotective agent against conditions like Alzheimer's disease.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| FaDu (hypopharyngeal) | 9.28 | |
| MDA-MB-231 (breast) | 19.9 | |
| OVCAR-3 (ovarian) | 75.3 |
Mechanism of Action
The mechanism of action of ®-3-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substitution Pattern : The position of the pyrrolidine group on the pyridine ring (e.g., 2-, 3-, or 4-position) significantly impacts electronic distribution and steric effects, influencing receptor-binding affinity .
- Linker Chemistry : Methylene-linked compounds (e.g., the target compound) exhibit greater conformational rigidity compared to ether-linked analogs (e.g., (R)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride), which may affect pharmacokinetics .
- Salt Form: Dihydrochloride salts generally enhance aqueous solubility compared to monohydrochloride or freebase forms, as seen in (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride .
Commercial Availability and Purity
- Custom synthesis is often required for chiral pyrrolidine derivatives, with prices varying based on scale and purity (e.g., $250–$500 per gram for research-grade material) .
Biological Activity
(R)-3-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-inflammatory, and potential antitumor effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a pyridine ring substituted with a pyrrolidine moiety. Its molecular formula is C10H16Cl2N2, and it exists as a dihydrochloride salt, which enhances its solubility in biological systems. The structural features contribute to its interaction with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including (R)-3-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride. Research indicates that compounds with a pyridine nucleus exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study conducted on various pyridine derivatives reported that certain compounds demonstrated potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, the minimum inhibitory concentration (MIC) values for selected compounds were found to be around 56 μg/mL against S. aureus and 55 μg/mL against E. coli at specific concentrations .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 66 | S. aureus | 56 |
| 65 | E. coli | 55 |
This suggests that the presence of both the pyridine and pyrrolidine structures may enhance antimicrobial activity through specific interactions with bacterial cell membranes or metabolic pathways.
Anti-inflammatory Properties
The anti-inflammatory potential of pyridine derivatives has been extensively studied, particularly their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). The structure-activity relationship (SAR) analyses indicate that modifications in the substituents can significantly affect their efficacy.
Research Findings on Inhibition
In vitro studies have shown that certain derivatives exhibit COX-2 inhibition comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). For example, pyridine derivatives demonstrated ED50 values ranging from 8.23 μM to 11.60 μM, indicating their potential as effective anti-inflammatory agents .
Antitumor Activity
Pyridine-based compounds have also been investigated for their antitumor properties. They act primarily by disrupting microtubule dynamics, akin to colchicine binding sites on tubulin.
Case Study: Antitumor Effects
A study explored the effects of various pyridine derivatives on cancer cell lines, revealing that some exhibited cytotoxic effects with GI50 values below 100 μM. Notably, compounds with a pyridine moiety showed enhanced potency compared to their phenyl counterparts .
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| 1 | MDA-MB-453 | 60 |
| 2 | MDA-MB-453 | 11 |
These findings underscore the therapeutic potential of (R)-3-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride in cancer treatment.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for (R)-3-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride, and how can enantiomeric purity be ensured?
- Methodological Answer : Synthesis often involves stereoselective alkylation or reductive amination of pyridine derivatives with pyrrolidine precursors. For enantiomeric purity, chiral chromatography or asymmetric catalysis (e.g., using chiral ligands) is critical. Post-synthesis, confirm stereochemistry via polarimetry or chiral HPLC . Evidence from related compounds (e.g., (R)-Pyrrolidin-2-ylmethanamine dihydrochloride) highlights the importance of monitoring reaction conditions (temperature, solvent) to minimize racemization .
Q. How should researchers characterize this compound’s structural and chemical properties?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm the pyridine-pyrrolidine linkage and stereochemistry.
- Mass spectrometry (HRMS or LC-MS) to verify molecular weight (221.13 g/mol) and fragmentation patterns .
- X-ray crystallography (if crystalline) for absolute configuration determination, as seen in structurally similar azetidine derivatives .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation (H335) .
- Waste disposal : Classify as hazardous waste and neutralize with appropriate agents (e.g., activated carbon for organic residues) . Note: Safety data contradictions exist; some sources report "unclassified" GHS hazards, while others specify H-codes—always prioritize the most recent SDS .
Advanced Research Questions
Q. How can researchers resolve analytical challenges in detecting impurities or by-products in this compound?
- Methodological Answer :
- HPLC with UV/fluorescence detection (reverse-phase C18 columns) can separate impurities like stereoisomers or des-methyl analogs .
- LC-MS/MS identifies trace by-products (e.g., chlorinated intermediates from dihydrochloride formation) .
- Karl Fischer titration monitors hygroscopicity, as the compound’s dihydrochloride form may absorb moisture during storage .
Q. What strategies are effective for studying its biological activity in receptor-binding assays?
- Methodological Answer :
- Radioligand displacement assays : Use tritiated analogs (e.g., [³H]-nicotine) to assess affinity for nicotinic acetylcholine receptors (nAChRs), given structural similarity to pyrrolidine-based ligands .
- Molecular docking : Model interactions with nAChR α4β2 subtypes using software like AutoDock Vina, leveraging the compound’s rigid pyrrolidine ring for binding pocket alignment .
- Functional assays : Measure intracellular calcium flux in HEK293 cells expressing target receptors to evaluate agonist/antagonist activity .
Q. How can researchers address discrepancies in reported toxicity data for this compound?
- Methodological Answer :
- Dose-response studies : Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to reconcile conflicting LD₅₀ values.
- Metabolite profiling : Identify toxic metabolites (e.g., N-oxides) via hepatocyte incubation and UPLC-QTOF analysis .
- Cross-reference SDS : Compare hazard data from multiple suppliers (e.g., Kishida Chemical vs. American Elements) to identify batch-specific variations .
Q. What advanced techniques optimize its use as a chiral building block in medicinal chemistry?
- Methodological Answer :
- Dynamic kinetic resolution : Couple with enzymatic catalysts (e.g., lipases) to enhance enantiomeric excess during derivatization .
- Solid-phase synthesis : Immobilize the compound on Wang resin for iterative peptide coupling, as demonstrated for related pyrrolidine derivatives .
- Computational SAR : Use QSAR models to predict bioactivity of analogs, focusing on substituent effects at the pyridine C3 position .
Data Contradictions and Mitigation Strategies
- Safety Classification : While Kishida Chemical’s SDS (2022) lists no GHS classification, American Elements (2024) specifies H302/H315/H319 . Mitigation : Validate with updated regulatory databases (e.g., PubChem) and conduct in-house toxicity screening.
- Stereochemical Purity : Commercial samples may vary in enantiomeric excess. Mitigation : Require certificates of analysis (CoA) with chiral HPLC chromatograms from suppliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
